molecular formula C₂₀H₃₁NO₈ B1141805 (+)-Echimidine N-Oxide CAS No. 41093-89-4

(+)-Echimidine N-Oxide

Cat. No. B1141805
CAS RN: 41093-89-4
M. Wt: 413.46
InChI Key:
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Description

Synthesis Analysis

The synthesis of pyrrolizidine alkaloids, including (+)-Echimidine N-Oxide, involves complex biosynthetic pathways in plants. Detailed synthetic pathways for these compounds in a laboratory setting are not readily available in the literature, likely due to the focus on their isolation and characterization from natural sources rather than their chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrrolizidine alkaloids like (+)-Echimidine N-Oxide is characterized by a necine base structure and a necic acid esterified to it. These compounds often exist in both their free base and N-oxide forms, with the N-oxide form being more soluble in water. Advanced spectroscopic techniques, such as NMR and mass spectrometry, are crucial for elucidating these structures (Kurucu et al., 2002).

Scientific Research Applications

  • Acetylcholinesterase Inhibitory Activity : Pyrrolizidine alkaloids, including Echimidine N-Oxide, have shown moderate activities in inhibiting acetylcholinesterase (AChE), a key enzyme in the nervous system, with IC50 values ranging from 0.276 to 0.769. This suggests potential applications in treating diseases related to AChE, such as Alzheimer's disease (Benamar et al., 2017).

  • Presence in Herbal Teas : Echimidine N-Oxide, along with other pyrrolizidine alkaloids, has been identified in comfrey leaf teas. The reduction of N-oxides in these teas can significantly increase the measurable concentration of these alkaloids, raising concerns about hepatotoxicity in consumers (Oberlies et al., 2004).

  • Isolation from Plant Species : Echimidine N-Oxide has been isolated from plant species like Symphytum sylvaticum and Symphytum aintabicum. The structures of these compounds were elucidated using various spectroscopic methods, which is essential for understanding their biological activity (Kurucu et al., 2002).

  • Hepatotoxic Effect in Rat Hepatocytes : Echimidine and its isomers, including the N-Oxide form, were found in Echium plantagineum L., and they showed concentration-dependent inhibition of hepatocyte viability, indicating potential hepatotoxicity (Gleńsk et al., 2022).

  • Antifungal Activities : Echimidine-N-Oxide extracted from Symphytum sylvaticum showed significant antifungal activities, indicating its potential use in developing antifungal agents or treatments (Kartal et al., 2001).

properties

IUPAC Name

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13?,15-,16-,20?,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJGEXAPDZNXSD-VSXSYYALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Echimidine N-Oxide

CAS RN

41093-89-4
Record name Echimidine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041093894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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